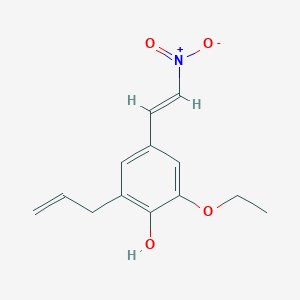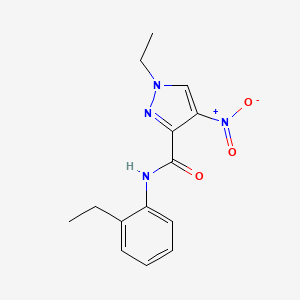
2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol, also known as ANVA, is a chemical compound that has gained attention in scientific research due to its potential use in various applications. ANVA is a yellow crystalline powder that is synthesized through a multi-step process. In
Mechanism of Action
The mechanism of action of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol is not fully understood. However, it is believed that 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol binds to metal ions through its nitrovinyl group, which acts as a chelating agent. This binding results in a change in the electronic structure of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol has been shown to have low toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are not well understood. Further research is needed to determine the potential effects of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol on these processes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol in lab experiments is its selectivity for metal ions. This property makes 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol a useful tool for the detection of metal ions in biological and environmental samples. However, 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol has limitations in its use as a fluorescent probe, such as its sensitivity to pH and solvent polarity.
Future Directions
There are several future directions for the study of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol. One direction is the development of new fluorescent probes based on 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol for the detection of other metal ions. Another direction is the study of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol's potential use in biomedical imaging and drug delivery. Additionally, further research is needed to determine the potential effects of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol on biochemical and physiological processes.
In conclusion, 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol in various fields of study.
Synthesis Methods
The synthesis of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with allyl bromide to form 2-allyl-6-nitrobenzaldehyde. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the corresponding enamine. The enamine is then reduced using sodium borohydride to form the final product, 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol.
Scientific Research Applications
2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol has been studied for its potential use in various scientific research applications. One such application is its use as a fluorescent probe for the detection of metal ions. 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol has been shown to selectively bind to metal ions such as copper and iron, resulting in a change in fluorescence intensity. This property makes 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol a useful tool for the detection of metal ions in biological and environmental samples.
properties
IUPAC Name |
2-ethoxy-4-[(E)-2-nitroethenyl]-6-prop-2-enylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-5-11-8-10(6-7-14(16)17)9-12(13(11)15)18-4-2/h3,6-9,15H,1,4-5H2,2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREWPULZTFPUMX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-[(E)-2-nitroethenyl]-6-(prop-2-en-1-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)

![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)


![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)


![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)

![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)
